molecular formula C19H21NO2S B15022920 3-[4-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one

3-[4-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B15022920
M. Wt: 327.4 g/mol
InChI Key: OOGPETFBROGQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is a complex organic compound that features a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzothiazole core and the phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole or phenyl rings.

Scientific Research Applications

3-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE include other benzothiazole derivatives and phenylmethyl-substituted compounds. Examples include:

  • 2-Phenylbenzothiazole
  • 2-(4-Methylphenyl)benzothiazole
  • 3-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzothiazol-2-one

Uniqueness

The uniqueness of 3-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-[[4-(3-methylbutoxy)phenyl]methyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C19H21NO2S/c1-14(2)11-12-22-16-9-7-15(8-10-16)13-20-17-5-3-4-6-18(17)23-19(20)21/h3-10,14H,11-13H2,1-2H3

InChI Key

OOGPETFBROGQPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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